(3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propyl)amine (3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propyl)amine
Brand Name: Vulcanchem
CAS No.: 938307-34-7
VCID: VC4585247
InChI: InChI=1S/C15H25N3/c1-13-5-3-6-15(14(13)2)18-11-9-17(10-12-18)8-4-7-16/h3,5-6H,4,7-12,16H2,1-2H3
SMILES: CC1=C(C(=CC=C1)N2CCN(CC2)CCCN)C
Molecular Formula: C15H25N3
Molecular Weight: 247.386

(3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propyl)amine

CAS No.: 938307-34-7

Cat. No.: VC4585247

Molecular Formula: C15H25N3

Molecular Weight: 247.386

* For research use only. Not for human or veterinary use.

(3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propyl)amine - 938307-34-7

Specification

CAS No. 938307-34-7
Molecular Formula C15H25N3
Molecular Weight 247.386
IUPAC Name 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-amine
Standard InChI InChI=1S/C15H25N3/c1-13-5-3-6-15(14(13)2)18-11-9-17(10-12-18)8-4-7-16/h3,5-6H,4,7-12,16H2,1-2H3
Standard InChI Key YIYMSNMOTSGECP-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N2CCN(CC2)CCCN)C

Introduction

Chemical Identity and Structural Characteristics

Basic Identifiers

(3-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propyl)amine is systematically named 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-amine. Key identifiers include:

PropertyValue
CAS Registry Number938307-34-7
Molecular FormulaC15H25N3C_{15}H_{25}N_3
Molecular Weight247.38 g/mol
IUPAC Name3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propan-1-amine
SMILESCC1=C(C(=CC=C1)N2CCN(CC2)CCCN)C
InChIKeyYIYMSNMOTSGECP-UHFFFAOYSA-N

The compound’s structure features a piperazine core substituted at the 1-position with a 2,3-dimethylphenyl group and at the 4-position with a 3-aminopropyl chain. This configuration enables interactions with biological targets, particularly in the central nervous system .

Structural Isomerism

A structural isomer, {3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propyl}amine (CAS: 1044528-67-7), differs in the placement of methyl groups on the phenyl ring. While both isomers share the molecular formula C15H25N3C_{15}H_{25}N_3, their biological activities may diverge due to steric and electronic effects .

Synthesis and Manufacturing

Gabriel Synthesis Method

The compound is synthesized via the Gabriel Synthesis, a two-step process involving:

  • Alkylation of Piperazine: Reaction of 1-(2,3-dimethylphenyl)piperazine with 1-bromo-3-phthalimidopropane to form a phthalimide intermediate.

  • Deprotection: Treatment with hydrazine hydrate (H2NNH2H2OH_2NNH_2 \cdot H_2O) in ethanol to yield the primary amine .

Example Protocol (from Patent EP1757590A1):

  • Step 1: 1-(2,3-Dimethylphenyl)piperazine (3.0 g, 7.95 mmol) reacts with 1-bromo-3-phthalimidopropane in ethanol.

  • Step 2: Hydrazine hydrate (1.54 ml, 31.80 mmol) is added, and the mixture is stirred at 70°C. The product is purified via filtration and solvent evaporation, yielding 44.7% pure compound .

Analytical Characterization

  • 1H^1H NMR (300 MHz, CDCl3_3): δ 7.05 (t, J=7.8J = 7.8 Hz, 1H), 6.91 (m, 2H), 3.61 (brs, 2H), 2.89–2.52 (m, 10H), 2.28–2.19 (s, 6H), 1.84 (m, 2H) .

  • Mass Spectrometry: Molecular ion peak at m/z 247.38 .

Pharmacological Properties and Research Findings

Dopaminergic Activity

While direct studies on (3-[4-(2,3-dimethylphenyl)piperazin-1-yl]propyl)amine are scarce, structurally related compounds like OPC-4392 (7-[3-(4-[2,3-dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone) exhibit dual dopaminergic effects:

  • Presynaptic Agonism: Inhibits dopamine synthesis in rodent models, reducing DOPA accumulation in the striatum and frontal cortex .

  • Postsynaptic Antagonism: Blocks D2 receptors, reversing apomorphine-induced stereotypy and climbing behavior in mice .

These findings suggest that the compound’s piperazine-propylamine scaffold may confer similar receptor modulation potential .

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